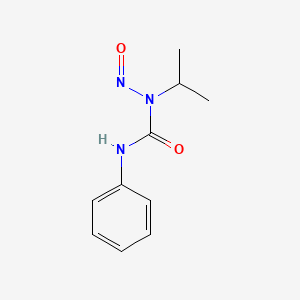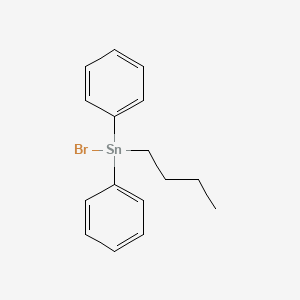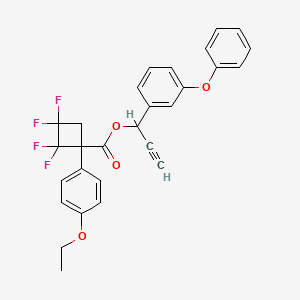
Cyclobutanecarboxylic acid, 1-(4-ethoxyphenyl)-2,2,3,3-tetrafluoro-, 1-(3-phenoxyphenyl)-2-propynyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobutanecarboxylic acid, 1-(4-ethoxyphenyl)-2,2,3,3-tetrafluoro-, 1-(3-phenoxyphenyl)-2-propynyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclobutane ring, multiple fluorine atoms, and phenyl groups, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanecarboxylic acid, 1-(4-ethoxyphenyl)-2,2,3,3-tetrafluoro-, 1-(3-phenoxyphenyl)-2-propynyl ester typically involves multiple steps, including the formation of the cyclobutane ring and the introduction of the ethoxyphenyl and phenoxyphenyl groups. Common synthetic routes may include:
Cyclobutane Ring Formation: This can be achieved through involving suitable precursors.
Introduction of Fluorine Atoms: Fluorination reactions using reagents like (NFSI) under controlled conditions.
Attachment of Phenyl Groups: This can be done through reactions using appropriate boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Cyclobutanecarboxylic acid, 1-(4-ethoxyphenyl)-2,2,3,3-tetrafluoro-, 1-(3-phenoxyphenyl)-2-propynyl ester can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like (KMnO4) to introduce oxygen-containing functional groups.
Reduction: Employing reducing agents such as (NaBH4) to reduce specific functional groups.
Substitution: Halogenation reactions using reagents like (NBS) for introducing bromine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
Cyclobutanecarboxylic acid, 1-(4-ethoxyphenyl)-2,2,3,3-tetrafluoro-, 1-(3-phenoxyphenyl)-2-propynyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
作用機序
The mechanism of action of Cyclobutanecarboxylic acid, 1-(4-ethoxyphenyl)-2,2,3,3-tetrafluoro-, 1-(3-phenoxyphenyl)-2-propynyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Disrupting Cellular Structures: Affecting the integrity of cellular membranes or other structures, leading to cell death or altered function.
類似化合物との比較
Similar Compounds
- Cyclobutanecarboxylic acid, 1-(4-chlorophenyl)-2,2,3,3-tetrafluoro-, 1-(3-phenoxyphenyl)-2-propynyl ester
- Cyclobutanecarboxylic acid, 1-(4-methoxyphenyl)-2,2,3,3-tetrafluoro-, 1-(3-phenoxyphenyl)-2-propynyl ester
Uniqueness
Cyclobutanecarboxylic acid, 1-(4-ethoxyphenyl)-2,2,3,3-tetrafluoro-, 1-(3-phenoxyphenyl)-2-propynyl ester is unique due to the presence of the ethoxy group, which may confer distinct chemical and biological properties compared to its analogs
特性
CAS番号 |
76660-88-3 |
|---|---|
分子式 |
C28H22F4O4 |
分子量 |
498.5 g/mol |
IUPAC名 |
1-(3-phenoxyphenyl)prop-2-ynyl 1-(4-ethoxyphenyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate |
InChI |
InChI=1S/C28H22F4O4/c1-3-24(19-9-8-12-23(17-19)35-22-10-6-5-7-11-22)36-25(33)26(18-27(29,30)28(26,31)32)20-13-15-21(16-14-20)34-4-2/h1,5-17,24H,4,18H2,2H3 |
InChIキー |
MGDSMTFZXQZVIK-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2(CC(C2(F)F)(F)F)C(=O)OC(C#C)C3=CC(=CC=C3)OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-([1,1'-Biphenyl]-4-yl)-2-bromobutan-1-one](/img/structure/B14445231.png)
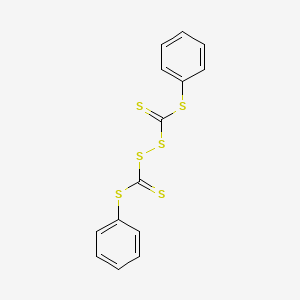
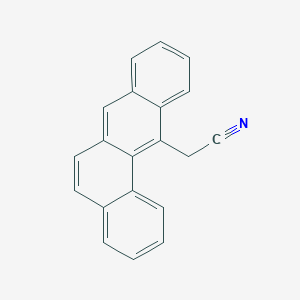
![Ethyl bis[2-(hexyloxy)ethyl] phosphate](/img/structure/B14445257.png)

![2-[(2-Phenylethyl)sulfanyl]pyrimidine](/img/structure/B14445269.png)
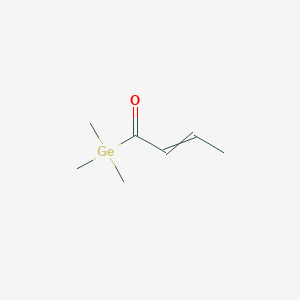
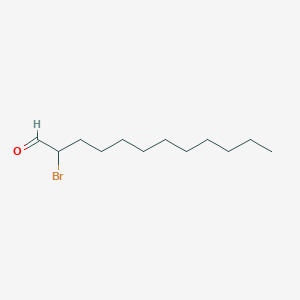
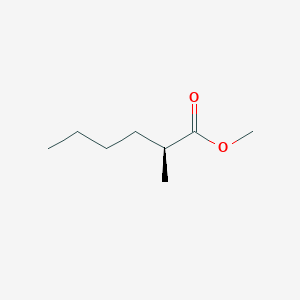
![Cyclobutane, hexafluoro[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14445297.png)

